N-(4-ethylbenzyl)-2-(pyrrolidin-1-yl)ethanamine
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Overview
Description
N-(4-ethylbenzyl)-2-(pyrrolidin-1-yl)ethanamine is an organic compound that belongs to the class of amines It features a benzyl group substituted with an ethyl group at the para position, connected to a pyrrolidine ring via an ethanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-2-(pyrrolidin-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzyl chloride and pyrrolidine.
Nucleophilic Substitution: The 4-ethylbenzyl chloride undergoes nucleophilic substitution with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)-2-(pyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(4-ethylbenzyl)-2-(pyrrolidin-1-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of amines with biological receptors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-2-(pyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine
- N-(4-chlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine
- N-(4-fluorobenzyl)-2-(pyrrolidin-1-yl)ethanamine
Uniqueness
N-(4-ethylbenzyl)-2-(pyrrolidin-1-yl)ethanamine is unique due to the presence of the ethyl group at the para position of the benzyl ring, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-14-5-7-15(8-6-14)13-16-9-12-17-10-3-4-11-17/h5-8,16H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJQXIXVYPZKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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